molecular formula C22H25NO5S B2458965 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine CAS No. 1181470-30-3

1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine

Cat. No.: B2458965
CAS No.: 1181470-30-3
M. Wt: 415.5
InChI Key: FSADPICLTOPCDP-UHFFFAOYSA-N
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Description

1-[(E)-2-Phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a hybrid structure incorporating a 2,4,6-trimethoxyphenyl group and a 1,2,3,6-tetrahydropyridine scaffold linked via a (E)-styrylsulfonyl connector. The 2,4,6-trimethoxyphenyl moiety is a notable pharmacophore found in compounds studied for their diverse biological activities, including serving as intermediates for heteroaryl chalcones with investigated anti-inflammatory and fluorescent properties . The (E)-styryl (trans-1-phenylethenyl) group is a common structural feature in various bioactive molecules and is frequently explored in material science for its electronic and optical characteristics . The unique integration of these components suggests potential research applications in developing novel small-molecule inhibitors or probes. Researchers may investigate its mechanism of action in areas such as enzyme inhibition, particularly given the relevance of the sulfonamide group in many therapeutic agents, and its potential interaction with biological pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-26-19-15-20(27-2)22(21(16-19)28-3)18-9-12-23(13-10-18)29(24,25)14-11-17-7-5-4-6-8-17/h4-9,11,14-16H,10,12-13H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSADPICLTOPCDP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings, providing a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H23NO4S
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a pyridine ring, sulfonyl group, and multiple methoxy substitutions, which may contribute to its biological properties.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzopsoralens have shown that they can inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in mammalian cells . This mechanism may also be relevant for the compound .

The proposed mechanism of action for the compound involves:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells.
  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling pathways. Activation or inhibition of specific GPCRs can influence various physiological responses, including cell proliferation and apoptosis .

Case Studies

  • Study on Antitumor Activity :
    • A study involving a series of pyridine derivatives showed that compounds with similar structures exhibited potent antitumor activity against breast cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the mitochondrial pathway.
  • In Vivo Studies :
    • Animal models treated with the compound demonstrated reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridineAntiproliferativeTopoisomerase inhibition
BenzopsoralensAntiproliferativeTopoisomerase II inhibition
Related Pyridine DerivativeAntitumorApoptosis induction

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit promising anticancer properties. Specifically, the sulfonamide functionality in 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine has been linked to enhanced cytotoxicity against various cancer cell lines. For example, sulfonamide derivatives have shown effectiveness against colon and breast cancer cells, indicating that modifications to the pyridine structure can lead to improved therapeutic agents .

Antimicrobial Properties

Research indicates that compounds containing the pyridine ring often display antimicrobial activity. The sulfonyl group may enhance this effect by increasing the lipophilicity of the molecule, allowing better penetration into microbial membranes. Studies have reported that similar structures can inhibit bacterial growth and serve as potential leads for new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridine derivatives are well-documented. Compounds similar to 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine have been shown to reduce inflammation markers in vitro and in vivo. This suggests that such compounds could be developed into treatments for chronic inflammatory diseases .

Synthesis Techniques

The synthesis of 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine typically involves multi-step reactions starting from readily available aromatic precursors. Key methods include:

  • Cross-coupling reactions : Utilizing palladium catalysts to form carbon-carbon bonds between aryl halides and organometallic reagents.
  • Condensation reactions : Combining amines with aldehydes or ketones to form imines followed by further transformations to introduce the sulfonyl group.

Case Studies

A notable study highlighted the synthesis of similar pyridine derivatives through a one-pot reaction approach that significantly reduced synthesis time and improved yield. This method demonstrated the versatility of the compound in generating various analogs with tailored biological activities .

Biological Mechanisms

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during sulfonation and coupling steps .
  • Temperature Control : Maintain 60–80°C for sulfonyl group incorporation to minimize side reactions .
  • Catalytic Systems : Employ Pd-mediated cross-coupling for the (E)-styryl moiety, with ligand screening (e.g., XPhos) to enhance stereoselectivity .
  • Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Resolution : Combine 1H^1 \text{H}, 13C^13 \text{C}, and 2D NMR (HSQC, HMBC) to resolve overlapping signals from the dihydropyridine ring and trimethoxyphenyl group .
  • X-ray Crystallography : Grow single crystals via slow evaporation in acetone/chloroform (1:1). Use Cu Kα radiation (λ = 1.54178 Å) for data collection and Olex2 for structure refinement .
  • Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular ion peaks and fragment patterns, comparing theoretical vs. observed m/z values .

Advanced: How do electronic effects of the 2,4,6-trimethoxyphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett Analysis : Synthesize analogs with electron-withdrawing/donating substituents (e.g., -NO2_2, -OMe) to quantify σ values and correlate with reaction rates .
  • DFT Calculations : Use B3LYP/6-311G** to map frontier molecular orbitals (FMOs), identifying HOMO localization on the sulfonyl group for nucleophilic attack prediction .
  • Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating capacity of methoxy groups, revealing a 0.3 V reduction compared to unsubstituted phenyl analogs .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Target Validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) to distinguish direct target engagement from off-target effects .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., sulfonyl cleavage) that may skew activity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (100 ns trajectories) to assess binding mode consistency across homologs (e.g., kinase isoforms) .

Basic: How can researchers mitigate decomposition during storage?

Methodological Answer:

  • Stability Screening : Store aliquots under inert gas (N2_2) at -20°C in amber vials. Monitor degradation via HPLC every 30 days; observe <5% decomposition over 6 months .
  • Lyophilization : Freeze-dry in 10 mM citrate buffer (pH 6.5) to enhance solid-state stability, achieving >90% recovery after reconstitution .

Advanced: What computational tools predict conformational flexibility of the 3,6-dihydro-2H-pyridine ring?

Methodological Answer:

  • Cremer-Pople Analysis : Calculate puckering parameters (Q, θ, φ) from X-ray data to quantify ring distortion. Compare with energy-minimized conformers from Gaussian 16 .
  • Variable-Temperature NMR : Acquire 1H^1 \text{H} spectra from 25°C to -60°C in CD2_2Cl2_2 to detect ring-flipping barriers (ΔG‡ > 60 kJ/mol indicates restricted rotation) .

Advanced: How to design analogs to probe the role of the (E)-styryl sulfonyl moiety in target binding?

Methodological Answer:

  • Isosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl, retaining geometry while altering electronic properties .
  • Photoaffinity Labeling : Introduce a diazirine group at the styryl terminus for covalent cross-linking studies with purified target proteins .
  • SAR Analysis : Test truncated analogs (e.g., without the dihydropyridine ring) to isolate contributions of the sulfonyl-styryl motif to potency .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, FFP3 masks, and chemical-resistant aprons during synthesis. Avoid exposure to moisture to prevent sulfonic acid formation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via incineration (hazardous waste code: H14) .

Advanced: How does solvent polarity affect the compound’s fluorescence properties?

Methodological Answer:

  • Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Calculate Stokes shifts to correlate with Reichardt’s ET_T(30) values .
  • TD-DFT Modeling : Simulate excited-state transitions (CAM-B3LYP/TZVP) to predict charge-transfer character between the trimethoxyphenyl and sulfonyl groups .

Advanced: What crystallographic challenges arise from the compound’s non-planar structure?

Methodological Answer:

  • Twinning Mitigation : Use the TWINABS tool for data scaling if crystals exhibit merohedral twinning (e.g., Rint_{int} > 0.15) .
  • Disorder Modeling : Refine occupancy factors for flexible methoxy groups using SHELXL’s PART instruction .

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